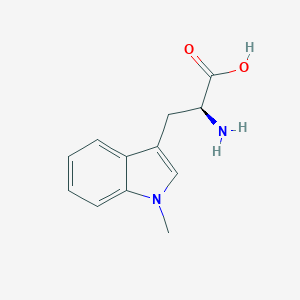

![molecular formula C6H5ClN4 B559664 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 84955-31-7](/img/structure/B559664.png)

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Overview

Description

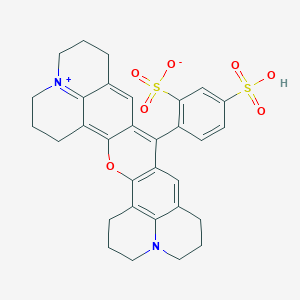

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is an important heterocyclic compound . It is a key intermediate when preparing active pharmaceutical ingredients . Several Janus kinase (JAK) inhibitors have a common pyrrolo[2,3-d]pyrimidine core, making 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine a practical building block in the synthesis of many JAK inhibitors .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular structure of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound has been involved in acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines . It can also be obtained by iodine reaction of 4-chloro-7h-pyrrole[2,3-d]pyrimidine with NIS .Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.58 . Its SMILES string isNc1nc(Cl)c2cc[nH]c2n1 .

Scientific Research Applications

Cancer Therapy

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a crucial scaffold in the development of kinase inhibitors, which are instrumental in cancer treatment. These compounds can inhibit the proliferation of cancer cells by targeting specific kinase enzymes that are overactive in many cancer types . The ability to modify the core structure with various substituents makes it a versatile tool in designing drugs with improved efficacy and reduced side effects.

Inflammatory Diseases

This compound has shown potential in the treatment of inflammatory diseases. It serves as a building block for pharmaceuticals like JAK inhibitors, which are used to treat conditions such as rheumatoid arthritis, psoriasis, and dermatitis . By modulating the JAK-STAT signaling pathway, these inhibitors can reduce inflammation and alleviate symptoms.

Kinase Inhibitor Development

As a building block, 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine is used to synthesize various kinase inhibitors. Kinases play a role in numerous cellular processes, and their dysregulation is associated with diseases. Inhibitors developed using this compound can target a wide range of kinases, offering therapeutic potential across a spectrum of diseases .

Antiviral Agents

Research has indicated that derivatives of this compound may possess antiviral properties. By interfering with viral replication mechanisms, these derivatives could provide a basis for developing new antiviral medications, which is particularly pertinent given the ongoing need for effective treatments against evolving viral pathogens .

Organic Electronics

The unique electronic properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine make it a candidate for use in organic electronics. Its structure could be utilized in the synthesis of organic semiconductors or as ligands in catalysis, contributing to advancements in materials science .

Drug Discovery and Synthesis

This compound is widely employed as an intermediate in drug synthesis. Its role in the creation of Tofacitinib, a drug used to treat moderate to severe rheumatoid arthritis, underscores its importance in pharmaceutical research and drug discovery .

Mechanism of Action

Target of Action

The primary targets of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine acts as a JAK inhibitor . It inhibits the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway . This interference results in a disruption of the chemical signal transfer from the outside into the cell nucleus, leading to the alteration of gene activation through a transcription process .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . Disruption of this pathway may lead to a variety of diseases affecting the immune system . Therefore, JAK inhibitors like 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine have therapeutic applications in the treatment of cancer and inflammatory diseases .

Pharmacokinetics

These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could impact its bioavailability .

Result of Action

The molecular and cellular effects of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine’s action are primarily the inhibition of the JAK-STAT signaling pathway . This inhibition can lead to the prevention of cell division and death, and potentially halt tumor formation processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine. For instance, it exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

properties

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVLSUIQHWGALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415906 | |

| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

CAS RN |

84955-31-7 | |

| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

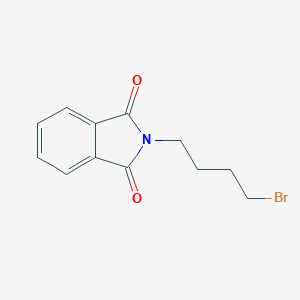

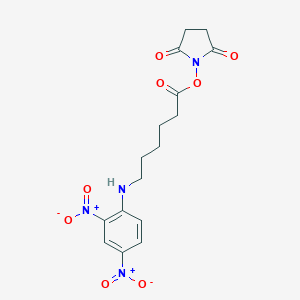

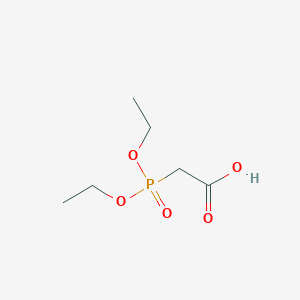

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a 2-amino group in 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine influence the molecule's structure compared to its unsubstituted counterpart?

A1: X-ray analysis reveals that the introduction of a 2-amino group in 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine significantly alters the positioning of a 7-(2-bromoethyl) side chain relative to the heterocyclic ring system when compared to the unsubstituted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. [] This difference in conformation highlights the impact of substituents on the overall molecular structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)

![7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B559647.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)